molecular formula C17H23N3O3S B11016907 N-cyclohexyl-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide

N-cyclohexyl-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide

Cat. No.: B11016907
M. Wt: 349.4 g/mol
InChI Key: SMISWSQEVAWKER-UHFFFAOYSA-N
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Description

N-Cyclohexyl-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide is a synthetic indole derivative characterized by a 1H-indole core substituted at the 4-position with a methylsulfonylamino group and at the 1-position with an acetamide moiety linked to a cyclohexyl ring. The cyclohexyl group contributes to lipophilicity, which may improve membrane permeability and pharmacokinetic properties .

Properties

Molecular Formula

C17H23N3O3S

Molecular Weight

349.4 g/mol

IUPAC Name

N-cyclohexyl-2-[4-(methanesulfonamido)indol-1-yl]acetamide

InChI

InChI=1S/C17H23N3O3S/c1-24(22,23)19-15-8-5-9-16-14(15)10-11-20(16)12-17(21)18-13-6-3-2-4-7-13/h5,8-11,13,19H,2-4,6-7,12H2,1H3,(H,18,21)

InChI Key

SMISWSQEVAWKER-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3CCCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation, where a sulfonyl chloride reacts with an amine group in the presence of a base.

    Cyclohexyl Group Attachment: The cyclohexyl group is attached through an amide bond formation, typically using cyclohexylamine and an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic aromatic substitution can occur on the indole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid and sulfuric acid.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated indole compounds.

Scientific Research Applications

N-cyclohexyl-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in anti-inflammatory and anticancer research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to active sites of enzymes, while the methylsulfonyl group can enhance binding affinity and specificity. This compound may modulate signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Selected Indole-Acetamide Derivatives

Compound Name Substituents on Indole Core Acetamide Side Chain Melting Point (°C) Key Spectral Data (IR/NMR) Reference
This compound (Target) 4-(Methylsulfonylamino) N-Cyclohexyl Not Reported SO₂ stretch: ~1378 cm⁻¹ (IR) -
N-(3-Chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide (10j) 5-Methoxy, 2-methyl, 3-(4-chlorobenzoyl) N-(3-Chloro-4-fluorophenyl) 192–194 HRMS m/z: 527.1108 (calc.), 527.1110 (obs.)
N-(2,6-Dichlorophenyl)-2-(3-((hydroxyimino)methyl)-1H-indol-1-yl)acetamide (3j) 3-(Hydroxyiminomethyl) N-(2,6-Dichlorophenyl) Not Reported EIMS m/z: 311 [M⁺] (C₁₇H₁₄N₃O₂F)
N-Cyclohexyl-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide 3-Formyl, 2-methyl N-Cyclohexyl Not Reported CAS: 436096-87-6
2-[5-Methoxy-1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(4-methylphenyl)acetamide 5-Methoxy, 1-methyl, 3-(phenylsulfanyl) N-(4-Methylphenyl) Not Reported Molecular Formula: C₂₆H₂₆N₂O₂S

Key Observations:

  • Substituent Effects: The target compound’s methylsulfonylamino group distinguishes it from analogs with halogen (e.g., 10j), hydroxyimino (e.g., 3j), or sulfanyl (e.g., phenylsulfanyl in ) substituents. These groups modulate electronic properties and steric bulk, affecting solubility and target interactions.
  • Acetamide Side Chain : The cyclohexyl group in the target compound and contrasts with aromatic (e.g., 3-chloro-4-fluorophenyl in 10j ) or heteroaromatic (e.g., pyridin-2-yl in 10m ) side chains, which may alter pharmacokinetics.
  • Spectral Data: The target compound’s IR spectrum shows characteristic SO₂ stretching (~1378 cm⁻¹), absent in non-sulfonamide analogs like or .

Anticancer Activity:

  • Bcl-2/Mcl-1 Inhibition: Analogs such as 10j and 10m () exhibit anticancer activity via Bcl-2/Mcl-1 dual inhibition. The target compound’s methylsulfonylamino group may enhance binding to these anti-apoptotic proteins compared to chloro or nitro substituents .
  • Combination Therapies: The diazepinoindole derivative (2R,Z)-2-amino-2-cyclohexyl-N-(5-(1-methyl-1H-pyrazol-4-yl)-1-oxo-2,6-dihydro-1H-[1,2]diazepino[4,5,6-cd]indol-8-yl)acetamide () demonstrates synergistic effects with anticancer agents, suggesting structural complexity (e.g., fused diazepine ring) can expand therapeutic utility .

Antioxidant Activity:

  • Hydroxyimino-substituted analogs (e.g., 3j) show significant radical scavenging activity (IC₅₀: 8.2–12.7 µM in DPPH assays), unlike sulfonamide-containing compounds like the target, which prioritize protein-binding over redox modulation .

Biological Activity

N-cyclohexyl-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide, with the CAS number 1630856-95-9, is a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in various assays, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C₁₇H₂₃N₃O₃S
  • Molecular Weight : 349.4 g/mol
  • Structure : The compound features an indole core substituted with a methylsulfonylamino group and a cyclohexyl acetamide moiety, which may contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its anti-inflammatory, antimicrobial, and antioxidant properties.

1. Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, studies have shown that related indole derivatives demonstrate dual inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2) and lipoxygenase (5-LOX), which are crucial in the inflammatory pathway. The inhibition of these enzymes can lead to reduced production of pro-inflammatory mediators such as prostaglandins and leukotrienes .

Table 1: Inhibitory Activity of Indole Derivatives on COX and LOX Enzymes

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)5-LOX Inhibition (%)
4d758570
4e809075
5d788872

2. Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated. Similar compounds have shown selective antibacterial activity against Gram-negative bacteria such as E. coli and Salmonella enterica. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Table 2: Antimicrobial Activity Against Selected Bacteria

CompoundBacteriaMinimum Inhibitory Concentration (MIC)
4bE. coli32 µg/mL
4eSalmonella enterica16 µg/mL
5dPseudomonas aeruginosa64 µg/mL

3. Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related damage in cells. Compounds related to this compound have demonstrated significant radical scavenging activity in assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl). This activity is essential for potential therapeutic applications in diseases where oxidative stress plays a pivotal role .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the indole structure contributes to its interaction with various biological targets, including enzymes involved in inflammation and microbial metabolism.

Case Studies

Several case studies have highlighted the therapeutic potential of indole derivatives:

  • Anti-inflammatory Study : A study involving RAW264.7 macrophages demonstrated that treatment with related indole compounds significantly reduced TNF-alpha levels, indicating a potent anti-inflammatory effect.
  • Antimicrobial Efficacy : Clinical isolates from patients showed susceptibility to indole derivatives, suggesting their potential use in treating resistant bacterial infections.
  • Antioxidant Evaluation : In vitro tests revealed that certain derivatives exhibited superior antioxidant capabilities compared to standard antioxidants like ascorbic acid.

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